(3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-15-6-3-4-8-18(15)22-25-21(30-26-22)12-16-7-5-11-27(14-16)23(28)17-9-10-20(29-2)19(24)13-17/h3-4,6,8-10,13,16H,5,7,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQSLNDCVMGICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Piperidine Derivative Synthesis: The piperidine ring is often introduced through nucleophilic substitution reactions involving piperidine and a suitable electrophile.
Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives with the (3-Fluoro-4-methoxyphenyl)methanone moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group in the methanone moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of fluorinated and methoxy-substituted phenyl rings with biological macromolecules. These interactions can provide insights into the design of new drugs with improved efficacy and selectivity.
Medicine
Medically, (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development in areas such as oncology or neurology.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of fluorine and methoxy groups.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with similar structures may act by binding to receptors or enzymes, altering their activity. The fluorine atom can enhance binding affinity through interactions such as hydrogen bonding or van der Waals forces, while the methoxy group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues with Piperidinylmethanone-Oxadiazole Scaffolds
Compound S339-0696: (3-methylphenyl){4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}methanone
- Hypothesized Impact :
Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone (EP 1 808 168 B1)
- Key Differences: Methanone Substituent: Cyclopentyl vs. 3-fluoro-4-methoxyphenyl, reducing aromatic interactions but increasing aliphatic hydrophobicity. Oxadiazole Substitution: Pyridin-4-yl vs. o-tolyl, introducing a basic nitrogen atom capable of forming salt bridges or hydrogen bonds.
- Hypothesized Impact: The pyridinyl group may improve solubility in polar solvents, whereas the o-tolyl group in the target compound favors nonpolar environments. Cyclopentyl’s conformational flexibility could reduce binding specificity compared to the rigid aromatic system in the target compound .
Analogues with Heterocyclic Variations
1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine
- Key Differences :
- Core Heterocycle : Oxazole replaces oxadiazole, reducing ring electronegativity and hydrogen-bond acceptor capacity.
- Substituents : 2-Chloro-6-fluorophenyl vs. o-tolyl, increasing steric and electronic effects through halogenation.
- Hypothesized Impact :
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituents (Methanone/Oxadiazole) | Hypothesized logP | Pharmacological Notes |
|---|---|---|---|---|
| (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | ~453.4 g/mol | 3-Fluoro-4-methoxyphenyl / o-tolyl | ~3.8 | High lipophilicity; potential CNS activity |
| S339-0696: (3-methylphenyl){4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}methanone | ~417.5 g/mol | 3-Methylphenyl / phenyl | ~3.2 | Moderate solubility; metabolic liability |
| Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone | ~412.5 g/mol | Cyclopentyl / pyridin-4-yl | ~2.5 | Enhanced solubility; GPCR agonist candidate |
Research Implications and Limitations
- Structural Insights : The target compound’s fluorine and methoxy groups likely optimize both binding affinity and pharmacokinetics compared to analogues with methyl or unsubstituted aromatic systems .
- Data Gaps : Direct experimental data (e.g., IC50, solubility) are absent in the provided evidence, necessitating further in vitro profiling.
- Patent Context : Compounds in EP 1 808 168 B1 and related patents suggest applications in diabetes (GPR119 agonists) or oncology (kinase inhibitors), aligning with the target compound’s structural motifs .
Biological Activity
The compound (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes existing literature on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A fluorinated phenyl ring (3-fluoro-4-methoxyphenyl)
- A piperidine moiety linked to an oxadiazole ring
This structural configuration is believed to contribute to its biological efficacy.
Research indicates that compounds containing oxadiazole rings often exhibit antiproliferative activity against various cancer cell lines. The mechanism is generally associated with the inhibition of specific protein kinases involved in cancer cell proliferation and survival. For instance, studies have shown that oxadiazole derivatives can modulate enzymatic activities that lead to apoptosis in cancer cells .
Biological Activity and Efficacy
In vitro studies have demonstrated the biological activity of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| T-47D (breast cancer) | 0.67 | 90.47% |
| SK-MEL-5 (melanoma) | 0.80 | 81.58% |
| MDA-MB-468 (breast) | 0.87 | 84.83% |
These results suggest that the compound exhibits significant antiproliferative effects, making it a candidate for further development as an anticancer agent .
Case Studies
- Anticancer Activity Evaluation : A study evaluating various oxadiazole derivatives found that those with piperidine substitutions exhibited enhanced cytotoxicity against a panel of cancer cell lines, including prostate and colon cancers. The compound was noted for its ability to induce apoptosis effectively .
- Mechanism-Based Studies : Another research effort focused on the mechanism of action, revealing that the compound inhibits key signaling pathways involved in cell survival and proliferation, particularly through Axl kinase inhibition. The IC50 value for this inhibition was reported at 0.010 µM, indicating potent activity .
Comparative Analysis with Other Compounds
In comparison to other oxadiazole derivatives:
| Compound | IC50 (µM) | Targeted Cancer Type |
|---|---|---|
| Compound A | 0.67 | Prostate |
| Compound B | 0.80 | Colon |
| (3-Fluoro-4-methoxyphenyl)... | 0.010 | Lung |
The data shows that while many derivatives exhibit promising activity, the compound under investigation demonstrates superior potency against Axl kinase, which is critical in various malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
